molecular formula C6H9NO B14899567 6-Methyl-3-azabicyclo[3.1.0]hexan-2-one

6-Methyl-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B14899567
M. Wt: 111.14 g/mol
InChI Key: QYHMDUOZSWZYSY-UHFFFAOYSA-N
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Description

6-Methyl-3-azabicyclo[310]hexan-2-one is a heterocyclic compound containing a nitrogen atom within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-azabicyclo[3.1.0]hexan-2-one can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For instance, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The intramolecular cyclopropanation of this compound using Ru(II) catalysis results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The process may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Methyl-3-azabicyclo[3.1.0]hexan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored as a pharmaceutical intermediate in the development of drugs targeting various diseases, including viral infections and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A structurally related compound with similar synthetic routes and applications.

    3-Azabicyclo[3.1.0]hexane: Another bicyclic compound with a nitrogen atom, used in similar research and industrial applications.

Uniqueness

6-Methyl-3-azabicyclo[3.1.0]hexan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and the bicyclic structure contribute to its stability and reactivity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

6-methyl-3-azabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C6H9NO/c1-3-4-2-7-6(8)5(3)4/h3-5H,2H2,1H3,(H,7,8)

InChI Key

QYHMDUOZSWZYSY-UHFFFAOYSA-N

Canonical SMILES

CC1C2C1C(=O)NC2

Origin of Product

United States

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